Sudan Orange G
Description
Historical Trajectories of Azo Dye Research and Regulatory Development
The journey of azo dyes, a class of synthetic organic colorants characterized by the presence of an azo group (-N=N-), began in the mid-19th century. The first azo dyes were synthesized in 1861 by Mene (Aniline Yellow) and in 1863 by Martius (Bismarck Brown). cdnsciencepub.com Their success was propelled by straightforward synthetic procedures, vast structural diversity, high molar extinction coefficients, and good fastness properties. cdnsciencepub.com This led to their widespread application in various industries, including textiles, leather, paper, cosmetics, and food. iipseries.org
However, the extensive use of azo dyes also prompted scientific scrutiny into their potential impacts. A significant turning point in the research and regulatory trajectory came with the discovery that certain azo dyes could be metabolized to release aromatic amines, some of which were identified as carcinogenic. cdnsciencepub.comwikipedia.org This discovery led to a new direction in research, focusing on the toxicological profiles of these dyes and their degradation products.
The growing body of scientific evidence spurred regulatory action. A notable development was the European Union's Directive 76/769/EEC, which banned azo dyes that could release any of 22 specified aromatic amines. cdnsciencepub.com This directive has been amended over the years to include more substances and standardized testing methods. cdnsciencepub.com The academic analysis of these regulations often views them as a complex interplay between scientific understanding, public health protection, and economic considerations. sustainability-directory.com This regulatory landscape has, in turn, fueled further research into developing safer alternative dyes and sensitive analytical methods for the detection of banned substances. nih.gov
Research Significance and Academic Relevance of Sudan Orange G Studies
This compound, a monoazo dye, holds specific significance within the broader field of azo dye research. sigmaaldrich.com Its academic relevance stems from its use as a model compound in various scientific investigations and its classification as a fat-soluble dye, which makes it useful for specific laboratory applications. polysciences.comcarlroth.com
A primary area of research interest is the development and optimization of analytical methods for its detection. This compound is often included in studies aimed at identifying illegal food colorants. tandfonline.comresearchgate.net Researchers have developed various techniques for its separation, preconcentration, and determination, including spectrophotometry and chromatography. nih.govresearchgate.netphenomenex.com These studies are crucial for regulatory enforcement and ensuring food safety.
Furthermore, this compound has been the subject of research into its biotransformation and degradation. For instance, studies have investigated the ability of bacterial enzymes, such as laccase, to decolorize and break down the dye. researchgate.net This line of inquiry is relevant to the development of bioremediation strategies for textile and other industrial effluents containing azo dyes. The compound also serves as a standard in liquid chromatography-mass spectrometry (LC-MS) applications. sigmaaldrich.comsigmaaldrich.com
Scope and Objectives of Comprehensive Scholarly Inquiry
Comprehensive scholarly inquiry into this compound is defined by a clear set of objectives aimed at understanding its chemical nature, behavior, and detection. The primary goals of this research are:
Synthesis and Characterization: To investigate and document the synthesis of this compound, which is typically prepared through the diazotization of aniline (B41778) and its subsequent coupling with resorcinol (B1680541). chemicalbook.com This includes detailed characterization of its physicochemical properties.
Analytical Method Development: To develop and validate robust, sensitive, and selective analytical methods for the detection and quantification of this compound in various matrices. nih.govtandfonline.comresearchgate.netphenomenex.com This is essential for monitoring its presence in consumer products and the environment.
Bioremediation and Degradation Studies: To explore the mechanisms of microbial and enzymatic degradation of this compound. researchgate.net This research aims to find environmentally friendly methods for treating waste streams containing this and similar dyes.
Physicochemical Behavior: To study its solubility, stability, and interactions with other molecules, which is fundamental to its application in staining and other laboratory uses. chemicalbook.comchembk.com
The scope of this inquiry is intentionally focused on the fundamental chemistry and analytical science of the compound, providing a foundational understanding for its various applications and the implications of its presence.
Chemical Compound Information
| Compound Name |
| This compound |
| Aniline |
| Resorcinol |
| Aniline Yellow |
| Bismarck Brown |
| Aromatic amines |
| 2-Naphthylamine |
| 4-Aminobiphenyl |
| 2,4-Diaminoazobenzene |
| Direct Black 38 |
| Sudan Red 7B |
| Sudan I |
| Sudan II |
| Sudan III |
| Sudan IV |
| Sudan Black B |
| Sudan Red B |
| Sudan Red G |
| Dimethyl yellow |
| Para red |
| Tetrahydrofuran |
| Decanoic acid |
| 1-Pentanol |
| Dichloromethane |
| Isopropanol |
| Formic acid |
| Methanol |
| Acetonitrile (B52724) |
| Carbon dioxide |
| Butter Yellow |
| Fast Garnet GBC |
| Methyl Red |
| Orange II |
| 1-amino-2-naphthol |
| p-phenylenediamine |
| Disperse Orange 1 |
| Trypan blue |
| Dinitroaniline orange |
| ortho-Nitroaniline orange |
| Pigment orange 1 |
| Pigment orange 2 |
| Pigment orange 5 |
| Benzidine |
| Sodium nitrite |
| Hydrochloric acid |
| Sodium hydroxide |
| Phenyl azo-β-naphthol |
Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₂ | chembk.com |
| Molecular Weight | 214.22 g/mol | sigmaaldrich.com |
| Appearance | Yellow-orange to red-orange powder | chemicalbook.comchembk.com |
| Melting Point | 143-146 °C | sigmaaldrich.comsigmaaldrich.com |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and vegetable oil. | chemicalbook.comchembk.com |
| Maximum Absorption (λmax) | 388 nm (in chloroform) | sigmaaldrich.comsigmaaldrich.com |
| Colour Index Number | 11920 | sigmaaldrich.com |
| CAS Number | 2051-85-6 | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyldiazenylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-10-6-7-11(12(16)8-10)14-13-9-4-2-1-3-5-9/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTKLSBRRJFNHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062146 | |
| Record name | C.I. Solvent Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-85-6 | |
| Record name | 2,4-Dihydroxyazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CI 11920 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudan Orange G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediol, 4-(2-phenyldiazenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Orange 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(phenylazo)resorcinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SOLVENT ORANGE 1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR7B69ZW9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Mechanism Research
Investigation of Established and Novel Synthesis Pathways for Sudan Orange G
The conventional synthesis of this compound is a well-established two-step process involving diazotization and coupling. This method remains the industrial standard due to its scalability and cost-effectiveness. benchchem.com
The first step, diazotization, involves the reaction of aniline (B41778) (C₆H₅NH₂) with nitrous acid (HNO₂) under acidic conditions, typically using hydrochloric acid (HCl) at low temperatures (0–5°C). benchchem.com This reaction yields benzene (B151609) diazonium chloride (C₆H₅N₂⁺Cl⁻). benchchem.com
The second step is the coupling reaction, where the benzene diazonium salt reacts with resorcinol (B1680541) (C₆H₄(OH)₂) in an alkaline medium (pH 8–10, using NaOH). benchchem.com This electrophilic substitution reaction occurs at the ortho and para positions of resorcinol's hydroxyl groups, forming the azo linkage and yielding 4-(phenylazo)resorcinol, which is this compound. benchchem.com
| Parameter | Condition/Value |
| Diazotization Temperature | 0–5°C |
| Coupling pH | 8–10 |
| Molar Ratio | Aniline:Nitrous Acid:Resorcinol (Stoichiometric or optimized) benchchem.com |
While the traditional method is prevalent, research explores alternative or modified synthetic routes, particularly in the context of developing greener processes or synthesizing derivatives. Microwave-assisted synthesis has been investigated as a method to potentially reduce solvent usage and reaction time, and improve selectivity and thermal stability compared to conventional methods. researchgate.net
Mechanistic Studies of Azo Coupling Reactions Relevant to this compound Formation
The formation of the azo linkage in this compound synthesis proceeds via an electrophilic aromatic substitution mechanism. nih.gov The benzene diazonium cation acts as the electrophile, attacking the electron-rich resorcinol molecule. nih.govtifr.res.in The coupling typically occurs at positions on the coupling component that are activated by electron-donating groups, such as the hydroxyl groups in resorcinol. nih.govtifr.res.in
Studies on azo dye synthesis, including those relevant to the Sudan I structure (which shares similarities with this compound), indicate that while low temperatures are traditionally emphasized for diazonium salt stability, the reaction can be quite robust. acs.org Research suggests that the diazotization step can tolerate elevated temperatures (up to room temperature) for short periods and variations in pH (pH 0–5) to some extent. acs.org
Mechanistic studies also extend to the degradation of azo dyes, which can involve enzymatic processes. For instance, the enzymatic biotransformation of this compound by bacterial CotA-laccase from Bacillus subtilis has been studied. medchemexpress.comunl.ptnih.govresearchgate.net This process involves the oxidation of the dye without cleavage of the azo bond, proceeding through a free radical mechanism. unl.pt The enzyme oxidizes a hydroxyl group of this compound, generating a phenoxyl radical which can then undergo radical coupling reactions, leading to the formation of oligomers and potentially polymers. medchemexpress.comunl.ptnih.gov This enzymatic mechanism avoids the formation of toxic aromatic amines that can result from reductive cleavage of the azo bond. unl.pt
Research into Derivatization and Structural Modifications for Enhanced Research Utility
Research into the derivatization and structural modification of azo dyes, including the Sudan series, is driven by various research applications, such as developing analytical methods and studying biodegradation.
Modifications can involve introducing different functional groups or altering the aromatic structures to change the dye's properties, such as solubility, spectroscopic characteristics, or reactivity towards specific enzymes or chemical reagents. For example, studies investigating the reductive cleavage of azobenzene (B91143) scaffolds by dithionite (B78146) have explored the effect of structural features on reactivity. lookchem.com
Derivatization is also employed in analytical techniques. For instance, spectrophotometric methods for quantifying this compound have been developed based on its redox reaction with copper (II) followed by complex formation, or oxidation-reduction with alkaline KMnO₄. naturalspublishing.com These methods involve monitoring absorbance changes at specific wavelengths (e.g., 346 nm for the copper complex and 610 nm for the reaction with KMnO₄). naturalspublishing.com
Computational studies using Density Functional Theory (DFT) have been conducted to investigate the quantum chemical descriptors of this compound derivatives. jetir.org These studies aim to understand how structural modifications and the substitution of different groups influence properties like chemical potential, softness, hardness, and electrophilicity, which are predictive of reactivity. jetir.org
Research also explores the use of modified materials for the selective recognition and removal of Sudan dyes, such as the synthesis of surface molecularly imprinted polymers designed for selective adsorption of Sudan III, which shares structural similarities with this compound. sci-hub.se These materials are developed for applications like solid phase extraction in sample pretreatment. sci-hub.se
Advanced Analytical Methodologies for Detection and Quantification
Spectroscopic Techniques for Sudan Orange G Analysis
Spectroscopic methods leverage the interaction of electromagnetic radiation with this compound molecules to identify and quantify the compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Method Development
UV-Vis spectrophotometry is a fundamental technique utilized for the determination of this compound, often after appropriate sample preparation. This compound exhibits characteristic absorption in the UV-Vis spectrum, allowing for its detection and quantification at specific wavelengths. Studies have reported using UV-Vis spectrophotometry at wavelengths such as 388 nm or 420 nm for the determination of this compound. bocsci.com, nih.gov, ksu.edu.sa, researchgate.net
Method development in UV-Vis spectrophotometry for this compound often involves optimizing parameters such as pH, solvent, and reagent concentration. For instance, a method involving membrane filtration for separation and preconcentration of this compound on a cellulose (B213188) acetate (B1210297) filter utilized UV-Vis spectrophotometry at 388 nm after elution with ethanol. nih.gov, ksu.edu.sa The optimal pH range for the recovery of this compound in this method was found to be 3.0–5.0, with pH 4.0 being selected for further work. ksu.edu.sa The detection limit for this method was reported as 4.9 μg L⁻¹, with a relative standard deviation of 4.3%. nih.gov, ksu.edu.sa
Another spectrophotometric approach involves the redox reaction of this compound with copper (II), forming a complex that can be monitored at 346 nm. naturalspublishing.com Oxidation with alkaline KMnO₄, monitored at 610 nm, represents an alternative spectrophotometric method. naturalspublishing.com Optimization studies for the copper complex method indicated an optimal pH of 6.1. naturalspublishing.com These methods demonstrate the versatility of UV-Vis spectrophotometry, often coupled with sample preparation techniques, for the quantitative analysis of this compound.
Advanced Mass Spectrometry (MS) Techniques for Trace Analysis (e.g., LC-MS/MS, GC-MS)
Mass spectrometry techniques, particularly when coupled with chromatographic separation, provide highly sensitive and selective methods for the trace analysis of this compound.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for the analysis of this compound, especially in complex matrices like food products. bohrium.com, nih.gov, researchgate.net, service.gov.uk, researchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances selectivity and sensitivity by monitoring specific precursor-product ion transitions characteristic of this compound. nih.gov, researchgate.net
Research has demonstrated the effectiveness of LC-MS/MS for the simultaneous determination of this compound alongside other Sudan dyes. A validated LC-MS/MS method for the quantification of Sudan dyes, including this compound, in food samples reported a linearity range of 0.2–10.0 ng/mL. bohrium.com, researchgate.net, researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for this compound using this method were 0.07 ng/mL and 0.23 ng/mL, respectively. bohrium.com, researchgate.net, researchgate.net Recoveries for this compound in various food matrices ranged from 78.79% to 110.49%. bohrium.com, researchgate.net, researchgate.net
Gas chromatography-mass spectrometry (GC-MS) is also utilized in the analysis of azo dyes, particularly for the identification of breakdown products which may include metabolites. researchgate.net PubChem provides GC-MS data for 4-(Phenylazo)resorcinol (this compound), listing characteristic m/z peaks. nih.gov While LC-MS/MS is more commonly reported for the analysis of intact this compound, GC-MS can be valuable for investigating its degradation products.
MS techniques, including electrospray ionization with MS/MS (ESI/MS/MS), have also been employed in structural studies, such as identifying the formation of guanosine-Sudan stable adducts, which is relevant in genotoxicity research. frontiersin.org, nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and confirmation of organic compounds, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of atoms within the molecule.
NMR spectroscopy is routinely used to confirm the structure of synthesized Sudan dyes and their derivatives. researchgate.net, chemicalbook.com, chemicalbook.com Public databases like PubChem offer access to ¹H NMR and ¹³C NMR spectra for this compound, serving as valuable references for structural confirmation. chemicalbook.com, chemicalbook.com
Beyond structural confirmation, ¹H NMR spectroscopy has been applied for the identification and quantitative analysis of Sudan dyes in various matrices. researchgate.net Quantitative ¹H NMR (qHNMR) utilizes specific, well-resolved proton signals within the NMR spectrum to determine the concentration of an analyte. This approach has been demonstrated for the quantification of Sudan dyes in samples like saffron. researchgate.net
Furthermore, NMR structural studies have played a critical role in understanding the interaction of Sudan dyes with biological molecules, such as determining the connectivity of Sudan dye adducts to DNA, which is essential for molecular modeling studies investigating genotoxicity. frontiersin.org, nih.gov
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from complex sample matrices and other co-eluting compounds before detection and quantification.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation and determination of this compound. scientificlabs.co.uk, nih.gov, sigmaaldrich.cn, japsonline.com, researchgate.net, researchgate.net HPLC methods for this compound typically employ reversed-phase columns, such as C18 stationary phases, which are effective for separating relatively non-polar compounds like azo dyes. japsonline.com, researchgate.net
Optimization of HPLC methods for this compound involves fine-tuning various parameters to achieve optimal separation efficiency, resolution, and peak shape. Key parameters include the composition and flow rate of the mobile phase, as well as the column temperature. Mobile phases commonly consist of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often with the addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization in hyphenated techniques like LC-MS. bohrium.com, researchgate.net, japsonline.com, researchgate.net, researchgate.net
Gradient elution programs, where the mobile phase composition changes over time, are frequently used to separate this compound from other Sudan dyes and matrix components within a single run. nih.gov Experimental design methodologies, such as Box-Behnken Design, can be applied to systematically optimize multiple HPLC parameters simultaneously, leading to robust and efficient separation methods. japsonline.com
HPLC can be coupled with various detectors, including UV-Vis or Diode Array Detectors (DAD), which provide spectroscopic information for identification and quantification based on the compound's absorbance at specific wavelengths. japsonline.com, nih.gov, researchgate.net As discussed earlier, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced sensitivity and selectivity for trace analysis. bohrium.com, nih.gov, researchgate.net, service.gov.uk, researchgate.net
Developed HPLC methods for this compound are subject to validation to ensure their performance characteristics meet analytical requirements. Validation parameters include selectivity, linearity, sensitivity (evaluated by LOD and LOQ), precision (assessed by relative standard deviation), and accuracy (determined through recovery studies). japsonline.com, nih.gov
Gas Chromatography (GC) Applications in Volatile Metabolite Analysis
Gas Chromatography (GC) is a separation technique typically applied to volatile or semi-volatile compounds. While this compound itself is not highly volatile, GC, particularly when coupled with mass spectrometry (GC-MS), can be relevant for the analysis of more volatile breakdown products or metabolites that may be formed from this compound. researchgate.net
GC-MS has been used in the analysis of azo dye breakdown products, which could potentially include volatile metabolites. researchgate.net Although specific applications of GC for the analysis of volatile metabolites of this compound were not extensively detailed in the reviewed literature, GC-MS remains a potential technique for such investigations if volatile degradation products are of interest. The suitability of GC for a specific analyte depends on its volatility and thermal stability.
Environmental Fate, Transport, and Ecotoxicological Research
Environmental Occurrence and Distribution Research in Various Matrices
Degradation Pathways in Environmental Systems
The degradation of azo dyes like Sudan Orange G in the environment is a complex process that can involve photodegradation, biodegradation, and chemical degradation. Due to their design for color fastness, these dyes often exhibit resistance to degradation in conventional wastewater treatment systems. cdnsciencepub.com
Photodegradation Kinetics and Product Identification
Photocatalytic degradation has emerged as a promising method for breaking down azo dyes. Studies utilizing materials such as ZnO nanoparticles under UV irradiation have shown effectiveness in the degradation of azo dyes, including Orange G, a structurally related compound. core.ac.uk Research on Orange G demonstrated that a UV/ZnO system could achieve complete color removal within 120 minutes under optimized conditions, with the degradation involving the breakage of azo bonds and the formation of products like sulfate, nitrate, and nitrite. core.ac.uk this compound has also been efficiently degraded using a self-catalytic membrane photo-reactor based on carbon nitride nanosheets, resulting in minimal residual dye. rsc.org Although detailed kinetic studies specifically for this compound photodegradation across various conditions are not extensively presented in the provided results, the research indicates that photocatalytic methods are effective in promoting its degradation. rsc.org
Biodegradation by Microbial Communities
Microbial communities, including bacteria and fungi, play a role in the biodegradation of azo dyes. Azo dyes are often resistant to degradation under aerobic bacterial conditions. cdnsciencepub.comohsu.edu However, under anaerobic conditions, the azo bond can be reductively cleaved, which may lead to the formation of aromatic amines, some of which are potentially carcinogenic. ohsu.edu
Enzymatic biodegradation, particularly involving bacterial laccases, has shown potential for the decolorization and transformation of this compound. unl.ptresearchgate.net A study using a recombinant bacterial CotA-laccase from Bacillus subtilis achieved over 98% decolorization of this compound within 7 hours at 37°C and an alkaline pH optimum of 8. researchgate.net This enzymatic process primarily involved the oxidation of the dye through radical coupling reactions, leading to the formation of oligomers and potentially polymers, rather than the direct cleavage of the azo bond. researchgate.netfrontiersin.orgunl.pt Analysis identified seven biotransformation products resulting from this enzymatic activity. researchgate.net While some bacterial strains and mixed microbial cultures have demonstrated the ability to decolorize azo dyes, their efficiency can be influenced by the specific dye structure and environmental factors. researchgate.net The inherent resistance of azo dyes to biodegradation is often linked to structural features like sulfonate groups and azo bonds. cdnsciencepub.com
Chemical Degradation Processes (e.g., Ozonation, Advanced Oxidation)
Advanced Oxidation Processes (AOPs) are effective techniques for the degradation of a wide range of organic pollutants, including azo dyes, through the generation of highly reactive species such as hydroxyl radicals. allsciencejournal.comscirp.org Common AOPs include ozonation, Fenton's reagent (a combination of ferrous ions and hydrogen peroxide), and photocatalytic oxidation. allsciencejournal.comscirp.org These processes can lead to the breaking of azo bonds and the eventual mineralization of dye molecules. core.ac.ukallsciencejournal.com Although the provided search results discuss AOPs in the broader context of azo dye degradation and mention Orange G in relation to photocatalysis, detailed studies specifically on the ozonation or other advanced oxidation methods for this compound were not prominently featured. Nevertheless, the principles of AOPs suggest their potential applicability for the degradation of this compound given its azo structure. allsciencejournal.comscirp.org
Adsorption, Leaching, and Environmental Transport Studies
Adsorption is a significant factor influencing the environmental fate and transport of dyes. This compound, being an oil-soluble dye, is expected to interact with organic matter present in the environment. lookchem.com Research has explored the adsorption of this compound using various adsorbent materials, including modified conducting polymers. acs.orggoogle.com An asymmetric electrochemical system incorporating a polyvinylferrocene–polypyrrole hybrid and an amphiphilic surfactant-doped polypyrrole demonstrated effective adsorption of this compound from water, exhibiting high distribution coefficients. acs.orggoogle.com The adsorption capacity in this system could be controlled by applying an electrical potential, suggesting a potential method for controlled removal. acs.org
Studies on the adsorption of dyes onto inorganic adsorbents like zeolites have also been conducted. However, natural zeolites may show limited adsorption for some reactive azo dyes unless they are modified. cam.ac.uk The oil solubility of this compound suggests it may have a tendency to adsorb onto organic phases in soil and sediment, which could potentially reduce its leaching into groundwater. Specific studies detailing the leaching behavior of this compound were not extensively found in the provided results. The transport of this compound in the environment would be influenced by factors such as its solubility in water, its tendency to adsorb onto solid particles, and the movement of water and sediment.
Ecotoxicological Assessments on Non-Target Organisms
Ecotoxicological studies assess the potential harm of a substance to ecological receptors. For this compound, research has focused on its effects on organisms in both aquatic and terrestrial environments. lgcstandards.com
Effects on Aquatic Biota (e.g., fish, algae, invertebrates)
Research on the toxicity of dyes to aquatic organisms often focuses on acute exposures, though chronic effects are also studied. researchgate.net this compound is considered to have the potential for long-lasting harmful effects on aquatic life. dawnscientific.com However, some safety data sheets indicate that it should not be classified as hazardous to the aquatic environment. carlroth.comcarlroth.comcarlroth.com
While specific detailed data tables for this compound's toxicity to individual aquatic species like fish, algae, or invertebrates were not extensively available in the search results, broader studies on azo dyes provide context. Azo dyes, as a class, can be toxic or potentially toxic to aquatic organisms, particularly non-ionic solvent dyes like this compound. scbt.com Some azo dyes and their metabolites have been shown to be potentially genotoxic to fish. nih.gov
Studies on other Sudan dyes, such as Sudan Red G (also a solvent dye), have shown toxicity to aquatic organisms. For instance, Sudan Red G decreased the survival of larval fathead minnows (Pimephales promelas) with an LC50 of 16.7 µg/L in chronic exposures. researchgate.net Another study on azo dyes, including Sudan Red G, assessed their toxicity to benthic invertebrates like Hexagenia spp. and Tubifex tubifex in spiked-sediment exposures. ec.gc.ca This study found that while the parent compounds appeared to degrade, degradation products could elicit toxic effects. ec.gc.ca Tubifex reproduction was a sensitive endpoint, with 28-day IC25 values for young production ranging from 1.3 to 11.8 µg/g for the tested dyes. ec.gc.ca
It is important to note that the environmental impact of this compound has not been fully investigated, and data on its persistence, degradability, and bioaccumulation in aquatic environments are limited or unavailable. lgcstandards.comdawnscientific.comcarlroth.com
Terrestrial Ecotoxicity on Soil Microorganisms and Plants
Information specifically on the terrestrial ecotoxicity of this compound to soil microorganisms and plants is limited in the provided search results.
However, the degradation of azo dyes, including Sudan dyes, by bacteria in soil and sludge has been studied. researchgate.net Anaerobic bacteria in these environments can transform Sudan dyes into aromatic amines, some of which may be more toxic than the parent dyes. researchgate.net For example, the degradation of Sudan I by anaerobic bacteria can produce aniline (B41778). researchgate.net
While direct ecotoxicity data for this compound on soil microorganisms and plants were not found, studies on other substances provide context for terrestrial ecotoxicity assessments. The effect factor for terrestrial ecotoxicity in life cycle impact assessments is sometimes extrapolated from aquatic toxicity data using the equilibrium partitioning method, assuming similar sensitivity between aquatic and terrestrial species. rivm.nl This method assumes that pore water concentrations are the dominant exposure route for soil-dwelling organisms. rivm.nl
Research has also demonstrated that enzymatic treatment of this compound with bacterial CotA-laccase can reduce its toxicity, as shown by a bioassay based on inhibitory effects on the growth of Saccharomyces cerevisiae (yeast). nih.govresearchgate.netchemicalbook.com This suggests that microbial activity can play a role in the detoxification of this compound in the environment.
Regulatory Science, Risk Assessment, and Policy Research
Evolution and Current Status of International Regulatory Frameworks for Azo Dyes
International regulatory frameworks for azo dyes have evolved significantly, driven by scientific findings regarding their potential to release harmful aromatic amines. The European Union has some of the strictest regulations on azo dyes, especially those that can release carcinogenic aromatic amines. sensientpharma.comcompliancegate.com REACH Regulation (EC) No. 1907/2006, specifically Annex XVII, prohibits the use of certain azo colorants in textile and leather articles that may come into direct and prolonged contact with human skin or the oral cavity if they can release any of the 22 specified aromatic amines in concentrations greater than 30 mg/kg. compliancegate.comsgs.com Appendix 8 of REACH lists 24 aromatic amine compounds considered carcinogenic or otherwise harmful, and azo dyes that produce 30 mg or more of these amines per 1 kg of dye under testing conditions are restricted in textiles and leather products. compliancegate.com Regulation (EC) 1223/2009 also bans the use of o-Dianisidine and Benzidine based azo dyes in cosmetic products. compliancegate.com
In the United States, there are no specific regulations explicitly banning "azo dyes" as a class. compliancegate.com Instead, various aromatic amines cleaved from azo dyes are restricted or banned. compliancegate.com The FDA regulates color additives in food, drugs, and cosmetics, requiring evidence of safety at the intended use level before approval. sensientpharma.comfda.gov Approved color additives are listed with specified uses and maximum amounts allowed. fda.gov The FDA does not approve color additives found to induce cancer in humans or animals. fda.gov Recently, the FDA announced a plan to phase out all petroleum-based synthetic dyes from the U.S. food supply, expediting the removal of Red No. 3 and indicating intent to revoke authorization for Citrus Red No. 2 and Orange B, and work with industry to eliminate six other synthetic dyes by the end of 2026. foodlabelmaker.comfoodchainid.comcozen.com
Other countries like Canada, China, India, and Japan have also banned or restricted the use of azo dyes due to health risks. hqts.comqima.vn The variability in global limits for certain azo dyes highlights a lack of consensus on acceptable exposure levels, complicating compliance for international manufacturers. digicomply.com
Methodological Approaches to Risk Assessment for Sudan Orange G Exposure
Risk assessment for this compound exposure involves several steps, including hazard identification, exposure assessment, and risk characterization. While comprehensive risk assessment data specifically for this compound in the context of dietary exposure is limited in the provided search results, the general methodologies applied to azo dyes offer insight.
Hazard identification for azo dyes often involves evaluating their potential to release harmful aromatic amines upon reductive cleavage of the azo bond. Sudan dyes, including this compound, are classified by the International Agency for Research on Cancer (IARC) as potential genotoxic and/or carcinogenic substances, and their degradation products are also considered potentially carcinogenic. lcms.cznih.gov Sudan I, for instance, has shown mutagenic potential and can be metabolized to mutagenic substances. nih.govbenchchem.com Studies have explored the enzymatic biotransformation of this compound, indicating that such treatment can reduce its toxicity. sigmaaldrich.combenchchem.comnih.gov Research also investigates the effects of azo dyes and their metabolites on biological systems, such as human intestinal bacteria. nih.govnih.gov
Exposure assessment in research contexts aims to determine the levels of this compound to which populations might be exposed. This is particularly relevant when the dye is used illegally in food products. Studies on the contamination of chili powders in India, for example, monitored samples to assess the magnitude of artificial coloration and the likely exposure to Sudan dyes. researchgate.net Among non-branded, loose chili powder samples, over 66% were found to employ artificial coloration. researchgate.net The maximum content of Sudan I observed was as high as 11.8 mg/g. researchgate.net Rough per capita consumption estimates of 0.5-1.0 g of chili powder per day could amount to an intake of 5.8-11.8 mg of Sudan I. researchgate.net
Risk characterization integrates hazard identification and exposure assessment to estimate the potential risk. For illegal dyes like this compound in food, where no maximum permitted limits exist, any detectable amount is generally considered a concern. lcms.cz The lack of sufficient data for a full risk assessment for certain illegal dyes, including Sudan I-IV, Para Red, Rhodamine B, and Orange II, found in foods in the EU has been noted. agriculturejournals.cz However, due to structural similarities to Sudan I, which has experimental evidence of genotoxicity and carcinogenicity, it is considered prudent to assume that other structurally similar dyes are also potentially genotoxic and possibly carcinogenic. agriculturejournals.cz Uncertainty analysis acknowledges the limitations and variability in hazard and exposure data, which can impact the precision of risk estimates.
Research on Enforcement Strategies and Compliance Monitoring
Research on enforcement strategies and compliance monitoring focuses on detecting the illegal use of banned dyes and ensuring adherence to regulations. Robust monitoring programs based on reliable detection methods are required to ensure food is free from harmful colors. lcms.cz Enforcement involves checking compliance by testing affected consumer goods. etad.com The extent of testing can be adjusted as confidence in compliance is established. etad.com Businesses importing goods that may contain azo dyes are responsible for testing to ensure compliance with regulations. compliancegate.comhqts.com This often involves laboratory testing by accredited agencies. compliancegate.comhqts.com Despite regulations, compliance is not always perfect, with studies indicating that a percentage of products may exceed allowed azo dye content. qima.vn
Development of International Standards and Harmonization in Detection
The development of international standards and harmonization in detection methods is crucial for consistent and effective monitoring of azo dyes. Standardized testing methods are essential for determining compliance with regulations. The European Committee for Standardization (CEN) has published updated European standard methods for determining restricted aromatic amines derived from azo colorants in textiles, such as EN ISO 14362-1:2017 and EN ISO 14362-3:2017. sgs.com These standards describe analytical procedures and provide guidance on interpreting results. sgs.com These methods are becoming harmonized in the EU market for REACH Annex XVII. sgs.com
Analytical techniques such as chromatographic, spectroscopic, and electrochemical approaches are critical for identifying azo dyes in food and ensuring regulatory compliance. researchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique used for the simultaneous determination of various azo dyes, including Sudan dyes, in food matrices like spices. lcms.czlcms.cz Methods utilizing UPLC-MS/MS have been developed for rapid and sensitive detection of Sudan and other azo dyes in chili powder, with reported detection limits in the range of 10 to 50 µg/kg for Sudan and azo-dyes in spices in European food testing laboratories. lcms.cz Method validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH) to ensure specificity, linearity, limits of detection (LOD), limits of quantification (LOQ), precision, and accuracy. researchgate.net
The harmonization of testing methods at the international level, potentially through bodies like CEN, is advocated to ensure transparency and maintain a single market. etad.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16325 chemicalworlds.com, 5921655 fishersci.cauni.lu |
| Sudan I | |
| Sudan II | |
| Sudan III | |
| Sudan IV | |
| Para Red | |
| Rhodamine B | |
| Dimethyl Yellow | |
| Orange II | |
| Azorubine (Carmoisine) | |
| Brilliant Black BN | |
| Lithol Rubine BK | |
| 4-aminoazobenzene | |
| o-Dianisidine | |
| Benzidine | |
| Red Dye No. 3 | |
| Citrus Red No. 2 | |
| Orange B | |
| FD&C Green No. 3 | |
| FD&C Red No. 40 | |
| FD&C Yellow No. 5 | |
| FD&C Yellow No. 6 | |
| FD&C Blue No. 1 | |
| FD&C Blue No. 2 |
Illustrative Data Table: Sudan Dye Contamination in Indian Chili Powder
Based on research findings on Sudan dye contamination in Indian chili powder researchgate.net:
| Sample Type | Percentage with Artificial Coloration | Percentage Free from Sudan Dyes | Maximum Sudan I Content (mg/g) |
| Non-branded, Loose Samples | >66% | 33% | 11.8 |
| Branded Samples | 0% | 100% | Not detected |
Illustrative Data Table: Matrix Effects in Chili Powder Analysis by UPLC-MS/MS
Based on a study on the rapid analysis of Sudan and other prohibited dyes in chili powder using UPLC-MS/MS lcms.cz:
| Dye | Slope Ratio (Chili powder) | Matrix Effect |
| Dimethyl yellow | 0.56 | Ion suppression |
| Para red | 0.19 | Ion suppression |
| Rhodamine B | 1.01 | Very little or no |
| Sudan black B | 2.63 | Ion enhancement |
| Sudan I | 0.84 | Very little or no |
| Sudan II | 0.61 | Ion suppression |
| Sudan III | 1.62 | Ion enhancement |
| Sudan IV | 0.99 | Very little or no |
| This compound | 0.57 | Ion suppression |
| Sudan red 7B | 0.71 | Ion suppression |
| Sudan red G | 0.70 | Ion suppression |
Note: A slope ratio of 1 indicates no matrix effects, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement. lcms.cz
Emerging Research Trends and Future Directions
Development of Novel Remediation and Detoxification Technologies
Research into novel methods for the remediation and detoxification of Sudan Orange G is a key area of focus. Biological treatment technologies, recognized as eco-friendly and cost-effective alternatives to conventional methods, are being explored for their potential in dye decolorization and degradation into non-hazardous substances. researchgate.netescholarship.org Enzymatic processes, specifically utilizing oxidoreductases like azoreductases, laccases, and peroxidases, are considered particularly promising due to their sustainability and eco-friendliness. researchgate.net
Studies have investigated the enzymatic biotransformation of this compound using bacterial CotA-laccase from Bacillus subtilis. This enzyme demonstrated the ability to decolorize this compound at alkaline pH without the need for redox mediators. unl.pt The biotransformation process was effective across a broad temperature range (30–80 °C), with over 98% decolorization achieved within 7 hours using a specific enzyme concentration at 37 °C. unl.pt Analysis using high-performance liquid chromatography and mass spectrometry identified seven biotransformation products and proposed a mechanistic pathway involving the enzymatic oxidation of this compound, leading to the production of oligomers and potentially polymers through radical coupling reactions. unl.ptmedchemexpress.com A bioassay indicated that this enzymatic bioremediation process reduced the toxicity of this compound threefold. unl.pt
Another area of research involves the use of novel nanocomposite materials for the removal of Sudan dyes from water. A sustainable nanocomposite made of graphene oxide bi-functionalized with chitosan (B1678972) and magnetic nanoparticles (GO-CS-Fe) has been tested for its ability to remove Sudan I, II, III, and IV dyes. tandfonline.com This nanocomposite exhibited high adsorption capacities for these dyes, with maximum adsorption capacities for Sudan I, II, III, and IV being 360.6, 353.7, 351.0, and 347.6 mg/g, respectively. tandfonline.com The adsorption process followed pseudo-second-order kinetics, suggesting it was diffusion-controlled, and was found to be spontaneous and endothermic. tandfonline.com The GO-CS-Fe nanocomposite also demonstrated reusability over multiple cycles while retaining its efficacy. tandfonline.com
Photocatalytic degradation is also being explored. Research has investigated the degradation of this compound using a 3D-printed photocatalytic reactor and a visible-light sensitive graphitic carbon nitride homojunction photocatalyst. researchgate.net This system showed high removal efficiency and retained significant photoactivity over multiple cycles. researchgate.net
Here is a summary of some remediation research findings:
| Remediation Method | Key Finding | Reference |
| Enzymatic Biotransformation (CotA-laccase) | >98% decolorization of this compound within 7 hours at 37 °C and pH 8; threefold toxicity reduction. unl.pt | unl.pt |
| GO-CS-Fe Nanocomposite Adsorption | High adsorption capacities for Sudan dyes (e.g., 360.6 mg/g for Sudan I); effective over multiple cycles. tandfonline.com | tandfonline.com |
| Photocatalytic Degradation | High removal efficiency of this compound; retained photoactivity over multiple cycles. researchgate.net | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in Predictive Toxicology
The integration of Artificial Intelligence (AI) and Machine Learning (ML) is transforming toxicology into a data-rich discipline with new opportunities for enhancing chemical hazard assessment. altex.orgazolifesciences.com Predictive toxicology utilizes in silico methods to evaluate the potential toxicity of chemicals, and recent advancements in computational methods, particularly ML, are improving the analysis of large datasets and the development of models for predicting toxic effects with greater speed and accuracy. azolifesciences.com
AI and ML approaches can efficiently develop physiologically based pharmacokinetic (PBPK) models for numerous chemicals, create in silico models to predict toxicity with accuracy comparable to in vivo experiments, and rapidly analyze diverse data types, such as toxicogenomics and high-content imaging, to generate insights into toxicity mechanisms. nih.gov Predictive toxicology involves using computational models to forecast adverse effects on human health and the environment based on a compound's molecular structure and properties, merging principles from toxicology, chemistry, biology, and computer science. researchgate.net
By incorporating genetic and molecular data, ML models can provide more accurate predictions of chemical interactions with biological systems and their associated toxic effects. azolifesciences.com Current efforts focus on developing interpretable models that offer clear insights into the factors driving predictions. azolifesciences.com Emerging algorithmic techniques like transfer learning and reinforcement learning are expected to further enhance predictive models by enabling learning from related tasks and adapting to new data more effectively. azolifesciences.com
ML can rapidly analyze chemical data and predict potential toxic effects, facilitating quicker decision-making in regulatory and industrial contexts. azolifesciences.com The integration of ML into predictive toxicology also reduces the need for extensive animal testing, offering cost savings and addressing ethical concerns. azolifesciences.com While challenges related to data quality and model interpretability exist, ML holds significant potential to revolutionize predictive toxicology, serving as a powerful tool for risk assessment and the development of safer chemical products. azolifesciences.com
Advancements in Omics Technologies for Comprehensive Biological Impact Assessment
Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, are providing comprehensive insights into the biological impacts of chemicals. These approaches simultaneously measure effects across a range of biological pathways, enabling the investigation of a chemical's mode of action, prediction of toxicological effects, characterization of dose-response relationships, and understanding of species relevance. oecd.org Omics approaches in toxicology allow for the characterization and quantification of molecular and biochemical changes in biological systems following exposure to toxic substances. oecd.org
The benefits of applying omics approaches include rapid and cost-effective data generation on biological effects, simultaneous investigation of multiple biological pathways, measurement of changes before traditional toxicological endpoints are observed, and the identification of biomarkers that predict adverse outcomes. oecd.org Omics data can also inform on molecular initiating events and key events in modes of action or Adverse Outcome Pathways. oecd.org
Omics-based approaches are being applied in research on the microbial decolorization of textile dyes, providing extensive information about intracellular and extracellular processes. researchgate.netnih.gov These techniques facilitate a comprehensive understanding of microbial processes, leading to the development of more effective bioremediation methods. nih.gov Multi-omics approaches, combining technologies like transcriptomics and metabolomics, are being used to assess the bioactivity profiles of chemicals, such as azo dyes, to improve chemical grouping and read-across for toxicological risk assessment. nih.gov This can strengthen the justification for grouping chemicals by providing evidence of similar mechanistic (eco)toxicological effects, which is crucial for reducing uncertainty in read-across assessments. nih.gov
Real-Time, On-Site Sensing Technologies for Environmental Monitoring
The development of real-time, on-site sensing technologies is crucial for effective environmental monitoring of contaminants like this compound. Research is exploring the creation of sensors capable of detecting and quantifying this compound in various matrices. researchgate.netresearchgate.net
One approach involves the construction of fluorescent sensor arrays using nitrogen-doped carbon dots for sensing this compound and identifying various azo compounds. researchgate.net This type of platform can potentially be applied for on-site monitoring in water samples. researchgate.net
Another study utilized an ultrasonic-assisted dispersive liquid–liquid microextraction based on deep eutectic solvent followed by second derivative ultraviolet spectrophotometry for the simultaneous preconcentration and determination of this compound and Sudan Red 7B. researchgate.net Under optimized conditions, this method achieved low limits of detection and wide linear dynamic ranges for both dyes, demonstrating its applicability in real samples such as chilli powder, lipstick, river water, and well water. researchgate.net The method also showed reasonable selectivity. researchgate.net
Electrochemical sensing strategies are also being investigated for detecting orange dyes. While some studies focus on other orange dyes like Orange G and Orange II, the principles and technologies explored, such as using modified electrodes with nanocomposites or molecularly imprinted polymers, could be relevant for developing sensors for this compound. mdpi.com These electrochemical sensors have demonstrated low detection limits, wide linear ranges, good repeatability, and applicability in real wastewater samples. mdpi.com
Here are some data points from sensing research:
| Sensing Method | Analyte(s) | Limit of Detection (LOD) | Linear Dynamic Range (LDR) | Real Sample Application | Reference |
| Ultrasonic-assisted dispersive liquid–liquid microextraction with derivative UV-Vis spectrophotometry | This compound, Sudan Red 7B | 0.014 μg mL⁻¹ (SOG) | 0.036–0.900 μg mL⁻¹ (SOG) | Chilli powder, lipstick, river water, well water | researchgate.net |
| 0.011 μg mL⁻¹ (SR7B) | 0.030–1.000 μg mL⁻¹ (SR7B) | researchgate.net | |||
| Electrochemical Sensor (AuNPs/Zr-MOF–graphene-modified electrode) - Note: Applied to Food Yellow 3 | Food Yellow 3 | 0.57 nM | 0.03–0.09 μM | Real samples (industrial wastewater, fruit juice, ketchup) | mdpi.com |
| Electrochemical Sensor (Molecularly Imprinted Polymers on MGO/β-CD@AuNPs) - Note: Applied to Basic Orange 1 | Basic Orange 1 | 17 nM | 50 nM – 50 μM | Spiked water samples | mdpi.com |
Interdisciplinary Research on Socio-Economic Implications of Contamination
Interdisciplinary research is increasingly addressing the socio-economic implications of chemical contamination, although specific studies focusing solely on this compound were not prominently found in the search results. However, the broader context of environmental pollution and its socio-economic impacts is a recognized area of study.
Socio-economic analysis in chemical management frameworks, such as REACH, often focuses on economic and health impacts, with environmental, social, wider economic, and distributional impacts sometimes evaluated qualitatively or not at all. nih.gov There is a recognized need to develop integrated methods that translate information about chemical effects and risks into impacts and ultimately into benefits and damages. nih.gov
Environmental pollution, in general, can have significant socio-economic consequences. For instance, in regions like Sudan, environmental pollution from sources such as agricultural practices, industrial development, and inadequate waste management systems contributes to public health issues and can impact economic activities. researchgate.net The economic development in such regions needs to consider the impact on natural resources and the economic effects of urbanization without corresponding infrastructure investment. researchgate.net
The impact of environmental issues, including contamination, can extend to livelihoods and income, particularly for vulnerable populations. fao.org While not specific to this compound, research on the socio-economic impacts of climate change on food security, for example, highlights how environmental changes can affect agricultural production, food availability, access to food, and the stability of livelihoods through impacts on productivity, costs, and prices. fao.org
Understanding the full socio-economic implications of this compound contamination would require interdisciplinary studies that assess its presence in the environment, its potential pathways of exposure, the resulting health and environmental effects, and the economic and social costs associated with these impacts, as well as the costs and benefits of remediation and prevention strategies.
Conclusion
Synthesis of Key Academic Findings on Sudan Orange G
Academic research on this compound (SOG) has highlighted its characteristics as a lipid-soluble solvent dye belonging to the Sudan series, often utilized as a lysochrome. dawnscientific.com Structurally, it is classified as a diazo dye. dawnscientific.com Studies have demonstrated its utility in histological applications, particularly for staining triglycerides in animal tissues, often in frozen sections. dawnscientific.com Beyond traditional staining, SOG has been explored in material science, specifically as a resolution enhancer in 3D printing resins, such as organic-inorganic hybrid polymers. benchchem.com
A significant area of research has focused on the biodegradation of this compound. Investigations into enzymatic biotransformation, notably using recombinant bacterial CotA-laccase from Bacillus subtilis, have shown promising results for decolorizing the dye. benchchem.comunl.ptresearchgate.net This enzymatic process has been demonstrated to decolorize a high percentage of SOG, with over 98% decolorization achieved within 7 hours under optimal conditions (pH 8 and 37°C). benchchem.comresearchgate.net The biotransformation process leads to the generation of oligomers and potentially polymers through radical coupling reactions. benchchem.commedchemexpress.com Furthermore, research indicates that this enzymatic remediation process can reduce the toxicity of this compound, showing a 3-fold reduction in toxicity based on inhibitory effects on Saccharomyces cerevisiae growth. dawnscientific.combenchchem.comresearchgate.netnih.gov The susceptibility of SOG to enzymatic oxidation is influenced by the acid-basic behavior of its electroactive groups, with optimal enzyme activity observed at pH 8 when the ortho hydroxyl group is deprotonated. unl.pt
Analytical methodologies for the detection and quantification of this compound have also been developed. These include spectrophotometric methods for quantitation in various matrices, such as food products, following extraction. benchchem.comresearchgate.nettandfonline.com High-performance liquid chromatography (HPLC) with UV-Vis detection is considered a standard technique for quantifying azo dyes like SOG due to its specificity. benchchem.com Microextraction techniques, such as supramolecular solvent-based microextraction, have been explored for the separation, preconcentration, and spectrophotometric determination of SOG at trace levels in samples like artificial sweat and water. researchgate.nettandfonline.com Fluorescent sensor arrays utilizing nitrogen-doped carbon dots have also been developed for sensing and identifying SOG and other azo compounds in environmental water samples, demonstrating good linearity and detection limits. nih.gov
Computational studies employing Density Functional Theory (DFT) have been conducted to investigate the quantum chemical descriptors and properties of this compound and its derivatives. jetir.orgdergipark.org.tr These studies aim to understand the molecular behavior and potential reactivity of the dye. jetir.org Research has also examined the solubility of this compound in aqueous solutions at different pH levels, noting that solubility varies with chemical composition and pH. chegg.comchegg.com
Identification of Critical Knowledge Gaps and Unanswered Research Questions
Despite the progress in understanding this compound, several critical knowledge gaps and unanswered research questions persist. While enzymatic biodegradation using laccase has shown effectiveness in decolorization and toxicity reduction, the long-term environmental fate and potential biological activity of the resulting oligomers and polymers are not fully elucidated. The complete spectrum of transformation products under various environmental conditions and their persistence requires further investigation.
The comprehensive environmental impact of this compound, beyond its presence in wastewater, needs more detailed assessment. This includes understanding its potential interactions with different environmental compartments (soil, sediment) and a wider range of organisms.
Although analytical methods exist for detecting SOG, there is a continuous need for developing more sensitive, selective, and rapid techniques applicable to a broader range of complex matrices, including biological and diverse environmental samples. Optimizing these methods for routine monitoring and regulatory purposes remains an ongoing challenge.
The detailed mechanisms of this compound's interactions within various matrices, particularly in biological systems beyond basic staining applications and in advanced materials like 3D printing resins, warrant deeper exploration. A more thorough understanding of how its chemical structure influences its behavior and interactions at the molecular level is needed.
Furthermore, while some studies hint at potential concerns based on the behavior of similar azo dyes, a comprehensive understanding of the specific biological interactions and potential long-term effects of this compound itself and its transformation products in various organisms and ecosystems is not fully established in the publicly available academic literature reviewed.
Future Research Imperatives and Collaborative Opportunities
Addressing the identified knowledge gaps necessitates focused future research imperatives. A key priority is the in-depth characterization of the biodegradation pathways of this compound, including the identification and toxicological assessment of all significant transformation products. This requires applying advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, in conjunction with biological assays.
Further research is needed to explore and optimize alternative and novel degradation methods for this compound, including advanced oxidation processes, photocatalysis, and the use of different microbial consortia. Investigating the effectiveness and feasibility of these methods for treating SOG in various waste streams is crucial.
Developing highly sensitive, selective, and portable sensors for the rapid in-situ detection and quantification of this compound in environmental water, soil, and potentially biological samples is another important research direction. This could involve leveraging advancements in nanomaterials, electrochemical sensors, and spectroscopic techniques.
Fundamental research into the molecular interactions of this compound with biological molecules (e.g., proteins, lipids) and components of advanced materials is essential for understanding its applications and potential effects. Computational modeling and simulations can play a significant role in predicting and interpreting these interactions.
Q & A
Q. What interdisciplinary methods enhance understanding of this compound’s ecotoxicology?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
